3-Piperidin-4-ylpyridazine;dihydrochloride
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Overview
Description
3-Piperidin-4-ylpyridazine;dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3 It is a derivative of pyridazine and piperidine, two important classes of nitrogen-containing heterocycles
Mechanism of Action
Target of Action
3-Piperidin-4-ylpyridazine dihydrochloride is a derivative of piperidine and pyridazinone . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It’s worth noting that pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Piperidin-4-ylpyridazine dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities , suggesting that 3-Piperidin-4-ylpyridazine dihydrochloride might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-ylpyridazine;dihydrochloride typically involves the reaction of piperidine with pyridazine under specific conditions. One common method involves the cyclization of amino olefins with substituents β to the nitrogen on the alkyl chain, producing 3,5-disubstituted piperidines with high diastereomeric excess . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-ylpyridazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional functional groups, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
3-Piperidin-4-ylpyridazine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds like 4-Piperidin-4-ylpyridine;dihydrochloride share structural similarities.
Piperidine derivatives: Compounds such as 1-(Piperidin-4-yl)piperidine hydrochloride.
Uniqueness
3-Piperidin-4-ylpyridazine;dihydrochloride is unique due to its combined pyridazine and piperidine structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interactions compared to compounds with only one of these heterocycles .
Properties
IUPAC Name |
3-piperidin-4-ylpyridazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-9(12-11-5-1)8-3-6-10-7-4-8;;/h1-2,5,8,10H,3-4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZICRHKXDCXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361678-22-8 |
Source
|
Record name | 3-(piperidin-4-yl)pyridazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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